molecular formula C6H8N2O3 B1620233 5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester CAS No. 98832-64-5

5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester

Cat. No.: B1620233
CAS No.: 98832-64-5
M. Wt: 156.14 g/mol
InChI Key: VWZWSRVRVORAAQ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is methyl 5-hydroxy-1-methylimidazole-4-carboxylate . This designation follows the standard International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple functional groups. The systematic name reflects the compound's structural features, beginning with the ester component (methyl) followed by the substituted imidazole ring system.

According to chemical database classifications, the compound belongs to the broader category of imidazole derivatives, which are characterized by their five-membered heterocyclic ring containing two nitrogen atoms. More specifically, it falls under the subcategory of carboxylic acid derivatives, particularly imidazole carboxylic acids, which represent an important class of heterocyclic compounds with significant structural diversity.

The systematic classification places this compound within the molecular formula C₆H₈N₂O₃ , indicating a relatively compact structure with six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular architecture incorporates both hydroxyl and ester functional groups attached to the imidazole core, contributing to its unique chemical properties and potential reactivity patterns.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for this compound is 98832-64-5 . This unique identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation worldwide.

The compound is catalogued in the PubChem database under CID 343210 , providing access to comprehensive structural and property information. The molecular weight is precisely calculated as 156.14 grams per mole , establishing its position among medium-sized heterocyclic molecules.

Identifier Type Value
Chemical Abstracts Service Number 98832-64-5
PubChem Compound Identification 343210
Molecular Weight 156.14 g/mol
Molecular Formula C₆H₈N₂O₃
InChI Key VWZWSRVRVORAAQ-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CN1C=NC(=C1O)C(=O)OC

The International Chemical Identifier representation is InChI=1S/C6H8N2O3/c1-8-3-7-4(5(8)9)6(10)11-2/h3,9H,1-2H3 , which provides a standardized method for describing the compound's molecular structure. The corresponding InChI Key VWZWSRVRVORAAQ-UHFFFAOYSA-N serves as a compressed identifier for database searches and structural comparisons.

Structural Isomerism and Tautomeric Considerations

The structural analysis of this compound reveals important considerations regarding tautomeric equilibria and isomeric relationships. Tautomers represent structural isomers that readily interconvert through the relocation of hydrogen atoms, a phenomenon particularly relevant to heterocyclic compounds containing imidazole rings.

In imidazole-containing molecules, tautomerism occurs through the migration of hydrogen atoms between nitrogen positions within the ring system. Research has demonstrated that imidazole rings can exist in multiple tautomeric forms, with the distribution depending on environmental factors such as pH, temperature, and solvent conditions. The presence of the hydroxyl group at position 5 in this compound introduces additional complexity to the tautomeric behavior, as the hydroxyl hydrogen can participate in intramolecular hydrogen bonding patterns.

Studies of similar imidazole carboxylic acid derivatives have shown that tautomeric equilibria can significantly influence molecular conformation and properties. The specific positioning of functional groups in this compound, with the methyl group fixed at the N1 position, constrains certain tautomeric transitions while potentially allowing others involving the hydroxyl substituent.

The phenomenon of annular tautomerism, which involves proton migration between different positions within heterocyclic systems, has been extensively documented in imidazole derivatives. In the solid state, certain imidazole compounds exhibit equal probability for hydrogen atom occupation at different nitrogen positions, leading to observable tautomeric behavior in crystalline forms.

Properties

IUPAC Name

methyl 5-hydroxy-1-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-3-7-4(5(8)9)6(10)11-2/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZWSRVRVORAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425702
Record name AC1OBGKU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98832-64-5
Record name AC1OBGKU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions using appropriate oxidizing agents.

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester.

    Reduction: Regeneration of the original hydroxyl group.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

5-(Hydroxymethyl)-1H-imidazole-4-carboxylic Acid Methyl Ester (CAS 82032-43-7)

  • Structure : Differs at position 5, where a hydroxymethyl (-CH2OH) group replaces the hydroxy (-OH) group.
  • Properties : Higher melting point (173°C vs. ~100–150°C for other analogs) due to enhanced hydrogen bonding . Molecular weight = 156.14 g/mol.
  • Applications : Used as a precursor in drug synthesis, leveraging the hydroxymethyl group for further functionalization .

Ethyl 4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (CAS 144689-93-0)

  • Structure : Ethyl ester at position 4, propyl group at position 2, and a bulky 1-hydroxy-1-methylethyl group at position 5.
  • Properties : Lower melting point (100–102°C) due to reduced crystallinity from steric hindrance. Molecular weight = 240.30 g/mol .
  • Applications: Potential use in anti-inflammatory agents, as bulky substituents often enhance target specificity .

Ester Group Modifications

Ethyl 2-Amino-1-methyl-1H-imidazole-5-carboxylate (CAS 177760-04-2)

  • Structure: Ethyl ester at position 4 and an amino group at position 2.
  • Properties: Increased basicity (pKa ~8–9) due to the amino group, enhancing solubility in acidic media .
  • Applications: Intermediate in kinase inhibitor synthesis, where amino groups participate in hydrogen bonding with enzyme active sites .

Methyl (5Z)-5-[(3,4-Dichloroanilino)hydrazinylidene]imidazole-4-carboxylate (CAS not specified)

  • Structure : Triazenyl group at position 5 and methyl ester at position 4.
  • Properties : Enhanced electrophilicity due to the electron-withdrawing triazenyl group, enabling nucleophilic substitution reactions .
  • Applications : Investigated in agrochemicals for pest control .

Alkyl Chain and Functional Group Additions

4-(1-Hydroxy-1-methylethyl)-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester (CAS 1346598-38-6)

  • Structure : Ethyl ester, isobutyl group at position 2, and a hydroxy-methylethyl group at position 4.
  • Properties : Molecular weight = 260.36 g/mol; increased hydrophobicity due to isobutyl substitution .
  • Applications : Explored in biochemical assays for receptor modulation .

Comparative Analysis of Key Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Applications
Target Compound 5-OH, 1-Me, 4-Me ester ~156* Not reported Drug intermediates, enzymes
5-(Hydroxymethyl) analog 5-CH2OH, 1-Me, 4-Me ester 156.14 173 Pharmaceutical synthesis
Ethyl 4-(1-hydroxy-1-Me-ethyl) 5-(1-OH-1-Me-ethyl), 2-Pr, 4-Et 240.30 100–102 Anti-inflammatory agents
Ethyl 2-amino derivative 2-NH2, 1-Me, 4-Et ester ~170* Not reported Kinase inhibitors
Triazenyl derivative 5-triazenyl, 4-Me ester ~300* Not reported Agrochemicals

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthetic Flexibility : The methyl ester group in the target compound facilitates straightforward hydrolysis to carboxylic acids or conversion to hydrazides for further derivatization .
  • Biological Activity : Hydroxy and hydroxymethyl groups enhance hydrogen bonding in drug-receptor interactions, as seen in analogs with anti-inflammatory and kinase-inhibiting properties .
  • Toxicity Considerations: Hydroxy-substituted imidazoles generally exhibit lower cytotoxicity compared to amino or triazenyl derivatives, as inferred from in silico toxicity assessments .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 5-hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester?

  • Methodology :

  • Infrared Spectroscopy (IR) : Use IR to identify functional groups, such as the ester carbonyl (C=O) and hydroxyl (O-H) stretching vibrations. For example, IR spectra of similar imidazole derivatives show characteristic peaks at ~1700 cm⁻¹ (ester C=O) and ~3200–3500 cm⁻¹ (O-H) .
  • Nuclear Magnetic Resonance (NMR) : Employ ¹H and ¹³C NMR to confirm molecular structure. Key signals include the methyl ester group (δ ~3.7–3.9 ppm for ¹H; δ ~50–55 ppm for ¹³C) and the imidazole ring protons (δ ~7.0–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Optimize reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity and quantify impurities. Use C18 columns and acetonitrile/water gradients for separation .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Protocols :

  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as imidazole derivatives may cause irritation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .
  • Storage : Store in a cool, dry place (<25°C) in airtight containers away from oxidizers .

Q. How can researchers synthesize this compound, and what are common intermediates?

  • Synthetic Route :

  • A validated method involves reacting 2-aminomalonamide with a methylating agent (e.g., methyl iodide) in the presence of a carboxylic acid catalyst (e.g., acetic acid) to form the imidazole core .
  • Key intermediates include 5-hydroxy-1H-imidazole-4-carboxamide, which is esterified using methanol and a catalytic acid (e.g., H₂SO₄) to yield the methyl ester .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for imidazole derivatives be resolved?

  • Approach :

  • SHELX Refinement : Use SHELXL for small-molecule refinement, particularly for high-resolution X-ray diffraction data. Adjust parameters like occupancy and thermal displacement to resolve disordered atoms .
  • Twinned Data Analysis : For twinned crystals, apply SHELXD/SHELXE to deconvolute overlapping reflections. Validate results against spectroscopic data (e.g., IR/NMR) to confirm bond lengths/angles .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Experimental Design :

  • Reaction Solvent : Replace polar aprotic solvents (e.g., DMF) with ethanol/water mixtures to improve esterification efficiency .
  • Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) versus Lewis acids (e.g., ZnCl₂) for faster kinetics.
  • Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks (e.g., intermediate hydrolysis) .

Q. How do structural modifications (e.g., substituents on the imidazole ring) affect biological activity?

  • Comparative Analysis :

  • Analog Synthesis : Prepare derivatives with substitutions at the 1-methyl or 4-carboxylate positions (e.g., ethyl esters or hydroxylalkyl groups) .
  • Structure-Activity Relationships (SAR) : Test analogs in enzyme inhibition assays (e.g., cytochrome P450). For instance, trifluoromethyl groups enhance lipophilicity and metabolic stability .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Scale-Up Considerations :

  • Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective bulk purification.
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures and optimize drying conditions .
  • Byproduct Management : Use LC-MS to detect and quantify impurities (e.g., hydrolyzed carboxylic acid) and adjust reaction pH/temperature to suppress side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental solubility data?

  • Resolution Workflow :

Experimental Validation : Measure solubility in DMSO, water, and ethanol using gravimetric or UV-Vis methods.

Computational Reassessment : Re-run COSMO-RS simulations with adjusted parameters (e.g., dielectric constant) .

Statistical Analysis : Apply multivariate regression to identify outliers (e.g., impurities affecting measurements) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester
Reactant of Route 2
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5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester

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